N'-(2-Chloroacetyl)propanohydrazide
Overview
Description
N’-(2-Chloroacetyl)propanohydrazide is a chemical compound with the molecular formula C5H9ClN2O2 and a molecular weight of 164.59 g/mol . It is also known by its IUPAC name, 2-chloro-N’-propionylacetohydrazide . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N’-(2-Chloroacetyl)propanohydrazide typically involves the reaction of 2-chloroacetyl chloride with propanohydrazide under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at a low temperature to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
N’-(2-Chloroacetyl)propanohydrazide undergoes various chemical reactions, including:
Scientific Research Applications
N’-(2-Chloroacetyl)propanohydrazide is utilized in various scientific research fields, including:
Mechanism of Action
The mechanism of action of N’-(2-Chloroacetyl)propanohydrazide involves its interaction with specific molecular targets, such as enzymes or proteins . The compound can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modification of enzyme activity . This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
N’-(2-Chloroacetyl)propanohydrazide can be compared with other similar compounds, such as:
N’-(2-Bromoacetyl)propanohydrazide: Similar in structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
N’-(2-Iodoacetyl)propanohydrazide: Contains an iodine atom, which can influence its chemical properties and biological activity.
N’-(2-Fluoroacetyl)propanohydrazide: The presence of a fluorine atom can alter the compound’s stability and reactivity.
N’-(2-Chloroacetyl)propanohydrazide is unique due to its specific reactivity and applications in various fields of research and industry .
Properties
IUPAC Name |
N'-(2-chloroacetyl)propanehydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClN2O2/c1-2-4(9)7-8-5(10)3-6/h2-3H2,1H3,(H,7,9)(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLXOIUYPYJEPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NNC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673673 | |
Record name | N'-(Chloroacetyl)propanehydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38090-72-1 | |
Record name | N'-(Chloroacetyl)propanehydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.